5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine
Overview
Description
“5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine” is a chemical compound with the CAS Number: 1381941-03-2 . It has a molecular weight of 251.09 and its IUPAC name is 5-bromo-2-(4-pyridinyl)-4-pyrimidinamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BrN4/c10-7-5-13-9(14-8(7)11)6-1-3-12-4-2-6/h1-5H, (H2,11,13,14) and the InChI key is DFAKHBNXHRJXOD-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that pyrimidine derivatives are known to undergo a broad range of transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its predicted boiling point is 302.4±34.0 °C and its predicted density is 1.642±0.06 g/cm3 .Scientific Research Applications
Efficient Synthesis and Quantum Mechanical Investigations
A study by Ahmad et al. (2017) detailed the palladium-catalyzed Suzuki cross-coupling reaction for synthesizing novel pyridine derivatives, including those derived from 5-bromo-2-methylpyridin-3-amine, a closely related compound. This synthesis approach is notable for its efficiency and the potential of the derivatives in various applications, such as chiral dopants for liquid crystals and biological activities including anti-thrombolytic and biofilm inhibition activities. The study utilized Density Functional Theory (DFT) for quantum mechanical investigations, illustrating the compound's versatility in scientific research (Ahmad et al., 2017).
Radiosensitizing Activity in Cancer Treatment
Kumar and Sevilla (2017) explored the radiosensitizing properties of halogen-substituted pyrimidines, such as 5-bromouracil, in cancer treatment. Their research highlighted the potential of 5-bromocytosine after electron reaction to form highly reactive cytosine-5-yl radicals, underscoring the compound's importance in enhancing radiotherapeutic efficacy. This study demonstrates the chemical's role in developing more effective cancer therapies (Kumar & Sevilla, 2017).
Novel Dihydrofolate Reductase Inhibitors
Wyss et al. (2003) designed novel 2,4-diaminopyrimidines as dihydrofolate reductase (DHFR) inhibitors, showcasing the compound's potential in medicinal chemistry. These inhibitors are critical for developing new antimicrobial and anticancer agents, indicating the compound's role in addressing significant health challenges (Wyss et al., 2003).
Antibacterial Activity
Afrough et al. (2019) synthesized novel quinoxaline derivatives and evaluated their antibacterial potential. The study demonstrates the application of 5-bromo-2-(pyridin-4-yl)pyrimidin-4-amine derivatives in developing new antibacterial agents, contributing to the fight against resistant bacterial strains (Afrough et al., 2019).
Selective Amination and Catalysis
Ji, Li, and Bunnelle (2003) reported on the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex, demonstrating the compound's utility in organic synthesis and catalysis. This work highlights the chemical's role in producing aminopyridines, which are valuable in various pharmaceutical and material science applications (Ji, Li, & Bunnelle, 2003).
Safety and Hazards
Future Directions
While specific future directions for “5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine” are not available, pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, suggesting potential applications in antimicrobial, antiviral, antitumor, and antifibrotic compounds .
properties
IUPAC Name |
5-bromo-2-pyridin-4-ylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4/c10-7-5-13-9(14-8(7)11)6-1-3-12-4-2-6/h1-5H,(H2,11,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAKHBNXHRJXOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(C(=N2)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.